2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide
Description
The compound 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a structurally complex acetamide derivative. Key features include:
- 1,1-Dioxidotetrahydrothiophen-3-yl moiety: A sulfone-containing group that improves solubility and metabolic stability compared to non-oxidized thiophene derivatives.
- 4-(Propan-2-yl)benzyl substituent: Introduces steric bulk and hydrophobic interactions, which may influence receptor binding.
Properties
Molecular Formula |
C22H26BrNO4S |
|---|---|
Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H26BrNO4S/c1-16(2)18-5-3-17(4-6-18)13-24(20-11-12-29(26,27)15-20)22(25)14-28-21-9-7-19(23)8-10-21/h3-10,16,20H,11-15H2,1-2H3 |
InChI Key |
ZNKWFTDFKJTCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol. This is achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The 4-bromophenol is then reacted with an appropriate alkyl halide to form the 4-bromophenoxy intermediate.
Formation of the Dioxidotetrahydrothiophenyl Moiety: This involves the oxidation of tetrahydrothiophene using an oxidizing agent like hydrogen peroxide to form the 1,1-dioxidotetrahydrothiophene.
Amide Bond Formation: The final step involves coupling the 4-bromophenoxy intermediate with the dioxidotetrahydrothiophene derivative and the 4-(propan-2-yl)benzylamine under amide bond-forming conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include dehalogenated phenoxy derivatives.
Substitution: Products will vary depending on the nucleophile used, leading to a variety of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique properties may offer advantages in specific industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenoxy group could facilitate binding to hydrophobic pockets, while the dioxidotetrahydrothiophenyl moiety might participate in redox reactions or form covalent bonds with target molecules.
Comparison with Similar Compounds
Key Observations :
- Compound 30 achieves the highest yield (82%), likely due to the straightforward n-butylamine reaction .
- Compound 31 has a lower yield (54%) but a higher melting point (84°C), suggesting stronger crystal packing due to its hydroxyl group .
- Compound 32 incorporates a chiral center (isoleucine ester), resulting in optical activity ([α]²²D = 61.1), which may enhance target specificity .
Pharmacologically Relevant Analogs
(a) TRPA1 Inhibitors ()
- HC-030031 : IC₅₀ = 4–10 μM; reduces airway inflammation in asthma models.
- CHEM-5861528 : IC₅₀ = 4–10 μM; structurally similar but with a butan-2-yl group instead of isopropyl.
The target compound shares a 4-isopropylbenzyl group with HC-030031, which is critical for TRPA1 binding. However, the addition of the sulfone group in the target compound may alter pharmacokinetics (e.g., improved solubility) .
(b) Antimicrobial Derivatives (–9)
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): Exhibits antimycobacterial activity. The bromophenyl group enhances membrane penetration.
The target compound’s bromophenoxy group may mimic these halogenated motifs, but its sulfone and isopropylbenzyl groups differentiate its binding profile .
Structural Stability and Bonding ()
Comparative crystallographic studies of N-(4-Bromophenyl)acetamide reveal bond-length variations:
- C1–C2 : 1.501 Å (target) vs. 1.53 Å (analogs).
- N1–C2 : 1.347 Å (target) vs. 1.30 Å (analogs).
These subtle differences in the acetamide backbone and bromophenyl geometry may influence conformational stability and receptor interactions .
Physicochemical Properties
- Solubility: The sulfone group increases polarity compared to non-oxidized thiophene analogs ().
- Steric Effects : The 4-isopropylbenzyl group may reduce binding pocket accessibility compared to smaller substituents (e.g., 2-fluorobenzyl in ) .
Biological Activity
The compound 2-(4-bromophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, molecular interactions, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 421.3 g/mol. The structure includes:
- A bromophenoxy moiety, known for its role in enhancing biological activity.
- A tetrahydrothiophene ring with a sulfone functional group, which is often linked to antimicrobial properties.
- An acetamide group that increases solubility and reactivity.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the bromophenoxy group through nucleophilic substitution.
- Synthesis of the tetrahydrothiophene ring via cyclization reactions.
- Attachment of the acetamide group , which may involve acylation reactions.
Each step requires optimization to maximize yield and purity.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits promising antimicrobial activity against various pathogens. For instance, the presence of the tetrahydrothiophene ring has been linked to enhanced antibacterial effects due to its ability to disrupt bacterial lipid biosynthesis.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Gram-positive bacteria | Moderate inhibition | |
| Gram-negative bacteria | Significant inhibition | |
| Fungal species | Limited activity |
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. The acetamide moiety is thought to play a crucial role in its efficacy against cancer cell lines, such as MCF7 (human breast adenocarcinoma).
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and various biological targets. The unique combination of bromine, fluorine, and sulfur functionalities enhances its binding capabilities to specific enzymes and receptors involved in disease pathways.
Key Findings from Docking Studies
- The compound shows high affinity towards enzymes involved in lipid metabolism.
- Binding interactions suggest potential inhibition of key signaling pathways in cancer cells.
Case Studies
Several research efforts have focused on derivatives of this compound to enhance its biological activity:
- Study on Derivatives : A study investigated several derivatives of this compound for their antimicrobial and anticancer properties. Results indicated that modifications to the acetamide group significantly improved efficacy against specific cancer cell lines.
- Comparative Analysis : Research comparing this compound with structurally similar compounds revealed that its unique functional groups contribute to superior biological activities, particularly in inhibiting bacterial growth and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
